-Methoxy-1,2-benzothiazole 1,1-dioxide (also known as 3-methoxybenzo[d]isothiazole 1,1-dioxide) can be synthesized through various methods, including:
While research on 3-methoxy-1,2-benzothiazole 1,1-dioxide is ongoing, it has limited applications in scientific research. Here are some potential areas of exploration:
3-Methoxybenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound with the molecular formula C₈H₇N₁O₃S. It features a benzothiazole core, which is characterized by a fused benzene and isothiazole ring. The compound has a methoxy group (-OCH₃) at the 3-position of the benzene ring, contributing to its unique chemical properties. The presence of the 1,1-dioxide functionality indicates that two oxygen atoms are double-bonded to the sulfur atom of the isothiazole ring, enhancing its reactivity and potential biological activity .
These reactions can lead to a variety of derivatives that may exhibit different biological activities or chemical properties .
Research indicates that 3-Methoxybenzo[d]isothiazole 1,1-dioxide exhibits significant biological activity. It has been studied for its potential as:
The exact mechanisms of action are still under investigation, but its unique structure may play a crucial role in its interactions with biological targets .
Several methods have been reported for synthesizing 3-Methoxybenzo[d]isothiazole 1,1-dioxide:
These methods allow for the efficient production of this compound in laboratory settings .
3-Methoxybenzo[d]isothiazole 1,1-dioxide finds applications in various fields:
The versatility of this compound makes it an attractive candidate for further research and application development .
Interaction studies involving 3-Methoxybenzo[d]isothiazole 1,1-dioxide have focused on its binding affinity to various biological targets. Key findings include:
These interactions highlight the importance of this compound in pharmacological research and its potential therapeutic applications .
Several compounds share structural similarities with 3-Methoxybenzo[d]isothiazole 1,1-dioxide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Ethoxybenzo[d]isothiazole 1,1-dioxide | C₉H₉N₁O₃S | Ethoxy group instead of methoxy |
Benzo[d]isothiazole 1,1-dioxide | C₇H₅N₁O₂S | Lacks methoxy or ethoxy substituents |
2-Methylbenzo[d]isothiazole 1,1-dioxide | C₈H₇N₁O₂S | Methyl group at the second position |
The unique presence of the methoxy group at the 3-position distinguishes it from similar compounds. This substitution influences both its chemical reactivity and biological activity. Additionally, the specific arrangement of functional groups contributes to its unique pharmacological profile, making it a valuable subject for further research in medicinal chemistry .
The foundational synthesis of 3-methoxybenzo[d]isothiazole 1,1-dioxide historically relied on saccharin (1,1-dioxo-1,2-benzisothiazol-3-one) as a precursor [3] [4]. In a representative procedure, saccharin undergoes chlorination using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) to yield 3-chlorobenzo[d]isothiazole 1,1-dioxide [3]. Subsequent methoxylation is achieved via nucleophilic substitution, where sodium methoxide displaces the chloride atom under reflux conditions. This two-step process, while straightforward, often requires rigorous purification due to byproduct formation, particularly during the chlorination stage [3].
An alternative classical route involves the Williamson ether synthesis, where a sodium alkoxide reacts with a halogenated benzisothiazole intermediate [5]. For example, 3-bromobenzo[d]isothiazole 1,1-dioxide can be treated with sodium methoxide in anhydrous ethanol to introduce the methoxy group. However, this method faces limitations in regioselectivity, often producing mixtures of 3- and 5-substituted isomers [5].
Recent advances leverage oxidative cyclization to construct the isothiazole ring. Starting from ortho-substituted anilines, treatment with sulfur monochloride (S₂Cl₂) followed by oxidation with hydrogen peroxide yields the 1,1-dioxide moiety [2]. Methoxy group introduction is achieved either prior to cyclization via methoxylation of the aniline precursor or post-cyclization using directed lithiation strategies [2]. This approach improves atom economy compared to classical methods but requires precise control over oxidation states to prevent over-oxidation of the sulfur atom [2].
A two-step sulfonylation-cyclization strategy has emerged as a robust method. In this approach, 2-methoxythiophenol is treated with chlorosulfonic acid to form a sulfonyl chloride intermediate, which undergoes intramolecular cyclization in the presence of ammonium hydroxide [5]. The reaction is typically conducted in dichloromethane at 0°C to room temperature, achieving yields of 68–72% [5]. Key advantages include minimal byproducts and compatibility with electron-donating substituents on the benzene ring.
Saccharin derivatives remain pivotal in modern syntheses. A notable protocol involves the reaction of saccharin with methyl lithium (MeLi) in diethyl ether, producing 3-methylbenzo[d]isothiazole 1,1-dioxide, which is subsequently oxidized to the methoxy derivative using m-chloroperbenzoic acid (mCPBA) [3]. This method capitalizes on saccharin’s commercial availability and functional group tolerance, enabling scalable production [4].
Regioselectivity challenges in methoxy group placement are addressed through directed ortho-metalation strategies. For instance, employing lithium diisopropylamide (LDA) as a base directs methoxy substitution to the 3-position by coordinating to the sulfonyl oxygen [2]. Computational studies corroborate that electron-withdrawing groups at the 1-position enhance regioselectivity by polarizing the aromatic ring [2].
Catalytic advancements have significantly improved reaction efficiency. Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) facilitate Friedel-Crafts-type reactions in saccharin-derived intermediates, reducing reaction times from 48 hours to 12 hours [6]. Heterogeneous catalysts like zeolite-supported palladium have also been explored for hydrogenation steps, achieving turnover numbers (TON) exceeding 500 [2].
Solvent-free conditions are achieved via mechanochemical grinding. Mixing saccharin, potassium carbonate, and methyl iodide in a ball mill yields 3-methoxybenzo[d]isothiazole 1,1-dioxide with 85% efficiency, eliminating volatile organic solvent use [3].
Microwave irradiation accelerates key steps such as cyclization and methoxylation. A protocol combining microwave heating (150°C, 20 minutes) with ionic liquid solvents reduces energy consumption by 40% compared to conventional heating [6].
Industrial-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable large-scale production of 3-chlorobenzo[d]isothiazole 1,1-dioxide from saccharin, achieving throughputs of 50 kg/day [3]. Downstream methoxylation is optimized using supercritical methanol, which enhances reaction rates and simplifies purification [5]. Challenges remain in managing exothermic reactions during chlorination, necessitating advanced temperature control systems [3].
3-Methoxybenzo[d]isothiazole 1,1-dioxide represents a significant member of the benzisothiazole family, characterized by a fused benzene-isothiazole ring system with distinctive structural features. The molecular formula C₈H₇NO₃S encompasses a molecular weight of 197.21 g/mol and incorporates a methoxy substituent at the 3-position of the isothiazole ring [1] [2]. The compound exhibits a planar heterocyclic framework where the benzene ring is fused to the five-membered isothiazole ring, creating a bicyclic aromatic system.
The heterocyclic core structure demonstrates remarkable stability due to the delocalized π-electron system spanning both ring components. The isothiazole moiety contains a sulfur atom bonded to nitrogen, with the sulfur center bearing two oxygen atoms in a 1,1-dioxide configuration, creating a sulfonyl functional group that significantly influences the electronic properties of the molecule [1]. This structural arrangement places the compound within the broader class of benzisothiazole 1,1-dioxides, which are known for their diverse chemical reactivity and biological activity.
The benzene ring maintains its aromatic character while being electronically influenced by the electron-withdrawing sulfonyl group. The methoxy group at position 3 serves as an electron-donating substituent, creating an interesting electronic dichotomy within the molecule [2] [1]. The CAS number 18712-14-6 and MDL number MFCD00486244 provide unique identification for this compound in chemical databases.
X-ray crystallographic studies have revealed detailed geometric parameters of the heterocyclic framework. The compound crystallizes in triclinic space group P1̅ with specific unit cell dimensions that reflect the molecular packing arrangements [4]. The crystal structure analysis demonstrates that the benzisothiazole ring system maintains planarity with minimal deviation from the mean plane.
The electronic structure of 3-Methoxybenzo[d]isothiazole 1,1-dioxide exhibits complex resonance patterns that significantly influence its chemical behavior. Density functional theory calculations using B3LYP/6-311++G(d,p) basis set reveal a dipole moment of 3.28 D, indicating substantial charge separation within the molecule [5]. The electronic distribution is characterized by the interplay between the electron-donating methoxy group and the electron-withdrawing sulfonyl functionality.
The sulfonyl group creates a significant electron-deficient center, with the sulfur atom bearing a formal positive charge balanced by the two oxygen atoms. This electronic arrangement results in substantial polarization of the S=O bonds, contributing to the molecule's overall dipole moment [5]. The nitrogen atom in the isothiazole ring participates in resonance stabilization through its lone pair electrons, which can delocalize into the aromatic system.
Molecular orbital calculations demonstrate that the highest occupied molecular orbital (HOMO) is located at -6.94 eV, while the lowest unoccupied molecular orbital (LUMO) resides at -2.21 eV, yielding a HOMO-LUMO gap of 4.73 eV [5]. This substantial energy gap indicates moderate reactivity and stability under normal conditions. The HOMO is primarily localized on the benzene ring and the methoxy oxygen, while the LUMO shows significant contribution from the sulfonyl group and the isothiazole ring.
The resonance effects are particularly pronounced in the region connecting the benzene ring to the isothiazole moiety. The C-N bond length of 1.279 Å exhibits partial double-bond character due to conjugation effects [5]. Electronic effects analysis reveals that the methoxy group enhances electron density at the 3-position while the sulfonyl group withdraws electron density from the entire ring system.
Natural bond orbital analysis indicates that the sulfur-oxygen bonds possess significant ionic character, with the S-O bond order calculated to be approximately 1.6, reflecting the contribution of ionic resonance structures [5]. The charge distribution analysis shows that the sulfur atom bears a partial positive charge of +1.2, while each oxygen atom carries approximately -0.6 charge units.
Conformational analysis of 3-Methoxybenzo[d]isothiazole 1,1-dioxide reveals the existence of multiple stable conformers arising from rotation around the C-O bond of the methoxy group. Computational studies using various levels of theory, including MP2 and DFT calculations, have identified five distinct conformational states with different relative energies and populations [5].
Matrix-isolation infrared spectroscopy studies have provided experimental validation of the conformational preferences. When the compound is isolated in argon matrices at 10 K, spectral features corresponding to different conformers can be distinguished [5]. Annealing experiments at temperatures above 24 K promote conformational interconversion, following the Barnes relationship with energy barriers of approximately 6 kJ/mol.
The Cis (C) conformer, representing 2.8% of the population, exhibits a planar arrangement with the methoxy group oriented perpendicular to the benzisothiazole plane. The Trans (T) and Gauche (G) conformers account for minor populations of 0.3% and 0.1%, respectively, due to their higher relative energies of 6.8 and 8.2 kJ/mol [5].
Temperature-dependent studies indicate that the conformational distribution remains relatively constant over typical operating temperatures, with the Skew conformer maintaining dominance. The conformational flexibility primarily affects the orientation of the methoxy group without significantly disturbing the planarity of the heterocyclic core.
3-Methoxybenzo[d]isothiazole 1,1-dioxide exhibits distinctive reactivity patterns toward oxidative transformations, primarily centered around the sulfur atom and the aromatic system. The compound demonstrates selective oxidation capabilities under controlled conditions, with the sulfur center already in its highest oxidation state (+VI) due to the presence of the sulfonyl group [6].
Selectfluor-mediated oxidations represent a significant class of transformations for benzisothiazole derivatives. Studies have shown that related compounds undergo selective oxidation to form benzoisothiazol-3-one-1-oxides with excellent yields when treated with Selectfluor in aqueous media [6]. The reaction mechanism involves single-electron transfer processes, as evidenced by radical trapping experiments with TEMPO that suppress product formation.
The oxidation process typically involves the formation of transient fluorosulfonium intermediates, which subsequently react with water to generate the oxidized products. The use of Selectfluor as both an oxidant and fluorinating agent provides a sustainable approach to these transformations, with the reaction proceeding at room temperature in environmentally benign solvents [6].
Metal-catalyzed oxidations have also been investigated, with copper-based systems showing particular promise. The oxidation reactions can be tuned by varying the metal catalyst, solvent system, and reaction conditions to achieve selective functionalization of different positions within the molecule [6].
Reductive transformations of 3-Methoxybenzo[d]isothiazole 1,1-dioxide primarily target the sulfonyl functionality and the aromatic system. The compound can undergo reduction to form the corresponding sulfide derivatives, although these reactions require specific conditions due to the stability of the sulfonyl group .
B(C₆F₅)₃-catalyzed reductions have been successfully applied to related cyclic N-sulfonyl ketimines, providing access to reduced benzisothiazole derivatives with high selectivity [8]. The reduction process involves the formation of borane-substrate complexes that facilitate hydride transfer from silane reducing agents.
Electrochemical reduction studies reveal that the compound undergoes multi-electron reduction processes, with the first reduction wave corresponding to the formation of the radical anion. The reduction potentials are influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating properties of the methoxy substituent .
Catalytic hydrogenation approaches have been explored for the selective reduction of specific functional groups while maintaining the integrity of the heterocyclic framework. These methods require careful control of reaction conditions to prevent over-reduction or decomposition of the product .
The nucleophilic substitution reactions of 3-Methoxybenzo[d]isothiazole 1,1-dioxide follow distinct mechanistic pathways depending on the nature of the nucleophile and reaction conditions. The compound exhibits enhanced susceptibility to nucleophilic attack due to the electron-withdrawing influence of the sulfonyl group [9].
Studies on related 4,6-dinitro-1,2-benzisothiazoles demonstrate that nucleophilic substitution can proceed through multiple pathways, including direct displacement of the methoxy group and vicarious substitution at aromatic positions [9]. The reaction outcomes depend on the nucleophile strength, reaction temperature, and solvent system employed.
C-nucleophiles such as malonate anions react via SN2-type mechanisms, with the methoxy group serving as a leaving group. The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of methanol to yield the substituted product [9]. N-nucleophiles, including primary and secondary amines, follow similar mechanistic pathways but with different selectivity patterns.
O-nucleophiles and S-nucleophiles exhibit distinct reactivity profiles, with oxygen nucleophiles generally requiring more forcing conditions due to their lower nucleophilicity. Sulfur nucleophiles, in contrast, react readily under mild conditions, forming thioether derivatives with high yields [9].
The regioselectivity of nucleophilic substitution is governed by the electronic properties of the benzisothiazole framework and the steric demands of the incoming nucleophile. Computational studies using Fukui function analysis predict the most reactive sites for nucleophilic attack [9].
Electrophilic substitution reactions of 3-Methoxybenzo[d]isothiazole 1,1-dioxide preferentially occur at positions activated by the electron-donating methoxy group. The compound exhibits electrophilicity index (ω) of 4.28 eV, indicating moderate susceptibility to electrophilic attack .
The benzene ring positions ortho and para to the methoxy group represent the most reactive sites for electrophilic aromatic substitution. The electron-donating nature of the methoxy substituent increases electron density at these positions, making them favorable for electrophilic attack [11]. However, the electron-withdrawing sulfonyl group moderates this reactivity, preventing excessive substitution.
Halogenation reactions proceed selectively at the activated positions, with chlorination and bromination occurring under mild conditions. The reaction mechanism involves the formation of σ-complexes (arenium ions) that are stabilized by the electron-donating methoxy group [9].
Nitration reactions require careful control of conditions to prevent over-nitration or decomposition of the heterocyclic framework. The use of mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures allows for selective introduction of nitro groups at specific positions [9].
Friedel-Crafts acylation and alkylation reactions have been successfully applied to introduce various substituents. The reactions proceed through the formation of carbocation intermediates that are captured by the electron-rich aromatic positions [9].
The structure-reactivity relationships of 3-Methoxybenzo[d]isothiazole 1,1-dioxide are governed by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing sulfonyl functionality. This electronic dichotomy creates distinct reactivity patterns that can be predicted based on the molecular electronic structure [11].
The presence of the methoxy group at the 3-position significantly influences the nucleophilicity of the molecule, with Fukui indices indicating enhanced nucleophilic character at positions adjacent to the methoxy substituent. The f⁻ value of 0.203 suggests moderate nucleophilic reactivity, while the f⁺ value of 0.156 indicates lower electrophilic character .
Chemical hardness (η) of 2.39 eV classifies the compound as a moderately hard molecule, influencing its interaction with both hard and soft electrophiles and nucleophiles according to the hard-soft acid-base principle . The chemical potential (μ) of -4.53 eV indicates the compound's tendency to accept electrons in chemical reactions.
Structure-activity relationship studies on related benzisothiazole derivatives reveal that the 1,1-dioxide functionality is crucial for biological activity, with the sulfonyl group serving as a key pharmacophore [11]. The methoxy substituent modulates the electronic properties without significantly affecting the core reactivity patterns.
Steric effects play a secondary role in determining reactivity, with the planar nature of the heterocyclic framework allowing for efficient orbital overlap in chemical transformations. The rotational flexibility of the methoxy group provides conformational adaptability during chemical reactions [5].
Theoretical mechanistic investigations of 3-Methoxybenzo[d]isothiazole 1,1-dioxide reactions employ various computational approaches to elucidate reaction pathways and predict product distributions. Density functional theory calculations using B3LYP and M06-2X functionals provide accurate descriptions of transition states and activation energies [5].
The nucleophilic substitution mechanism involves initial coordination of the nucleophile to the electron-deficient carbon center, followed by formation of a tetrahedral intermediate. The activation energy for this process is calculated to be 85.2 kJ/mol for methoxide displacement by hydroxide ion [12]. The reaction proceeds through a concerted mechanism with synchronous bond breaking and forming.
Electrophilic aromatic substitution mechanisms follow classical pathways with formation of σ-complexes as rate-determining steps. The activation energies for electrophilic attack at different positions correlate with the calculated electron densities, confirming the directing effects of the methoxy and sulfonyl groups [9].
Oxidation mechanisms involve single-electron transfer processes, as confirmed by spin density calculations on radical intermediates. The formation of radical cations is facilitated by the extended conjugation in the benzisothiazole framework [6].
Natural bond orbital analysis reveals the electronic reorganization during chemical transformations, with significant changes in bond orders and atomic charges. The sulfur-oxygen bonds maintain their ionic character throughout most reactions, providing stability to the heterocyclic framework [5].